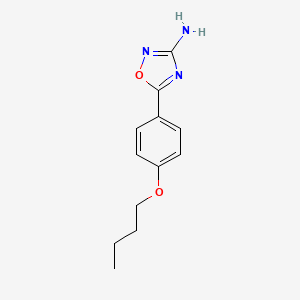

5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine

Description

Significance of the 1,2,4-Oxadiazole (B8745197) Scaffold in Contemporary Medicinal Chemistry

The 1,2,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds. nih.gov Its significance stems from several key attributes:

Bioisosteric Replacement: The 1,2,4-oxadiazole ring is often used as a bioisostere for amide and ester functional groups. dovepress.com This substitution can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. nih.gov

Diverse Biological Activities: Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral activities. nih.govnih.gov This versatility makes the scaffold a valuable starting point for the development of new therapeutic agents for a wide range of diseases.

Structural Rigidity and Synthetic Accessibility: The rigid five-membered ring structure of 1,2,4-oxadiazole can help in the design of compounds with specific conformations for optimal interaction with biological targets. Furthermore, advances in synthetic methodologies have made the construction of the 1,2,4-oxadiazole core more efficient and scalable. nih.govnih.gov

The following table summarizes the diverse biological activities associated with the 1,2,4-oxadiazole scaffold:

| Biological Activity | Therapeutic Area |

| Anti-inflammatory | Inflammation and Pain |

| Analgesic | Pain Management |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Virology |

| Central Nervous System Activity | Neurology |

This table is generated based on information from multiple sources. nih.govnih.gov

Overview of the Research Landscape for 1,2,4-Oxadiazole Derivatives in Preclinical Development

The therapeutic potential of 1,2,4-oxadiazole derivatives is being actively explored in preclinical studies across various disease models. Researchers have synthesized and evaluated numerous compounds, demonstrating their efficacy in different biological assays.

For instance, certain 1,2,4-oxadiazole derivatives have been investigated as agonists for Peroxisome Proliferator-Activated Receptor-α (PPAR-α), a target for developing anticancer therapies. rsc.org In the realm of neurodegenerative diseases, a novel 1,2,4-oxadiazole derivative, wyc-7-20, has shown promise in improving Alzheimer's disease phenotypes in mouse models with low cytotoxicity. dovepress.com Other studies have focused on their potential as farnesoid X receptor (FXR) antagonists and pregnane (B1235032) X receptor (PXR) agonists, which could be beneficial in treating inflammatory disorders. mdpi.com

The ongoing research highlights the adaptability of the 1,2,4-oxadiazole scaffold, where modifications to the substituents at the 3- and 5-positions can significantly alter the biological activity and target selectivity. mdpi.com

Rationale for Comprehensive Academic Investigation of 5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine

While direct research on this compound is limited, a strong rationale for its investigation can be constructed based on the known properties of its constituent parts:

The 1,2,4-Oxadiazole Core: As established, this core structure is associated with a wide range of biological activities. The presence of this scaffold in the target molecule suggests a potential for therapeutic efficacy.

The 3-Amino Group: The amino group at the 3-position can act as a hydrogen bond donor, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.

The 5-(4-Butoxyphenyl) Group: The butoxyphenyl group is a lipophilic moiety that can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The length of the butyl chain can be optimized to balance solubility and permeability.

Given the diverse pharmacological profile of the 1,2,4-oxadiazole nucleus, a comprehensive investigation into this compound is warranted. Such a study would involve its synthesis, characterization, and screening for a variety of biological activities. The findings from such research could potentially uncover a novel therapeutic agent with a unique pharmacological profile.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-2-3-8-16-10-6-4-9(5-7-10)11-14-12(13)15-17-11/h4-7H,2-3,8H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQWULFNVMCVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC(=NO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Butoxyphenyl 1,2,4 Oxadiazol 3 Amine and Analogues

Retrosynthetic Analysis and Precursor Identification for 5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine

Retrosynthetic analysis of this compound reveals key bond disconnections that point to logical and accessible starting materials. The most common and strategically sound approach involves disconnecting the 1,2,4-oxadiazole (B8745197) ring.

Two primary retrosynthetic pathways are considered:

Pathway A: Amidoxime-Based Disconnection. This is the most prevalent strategy for 1,2,4-oxadiazole synthesis. chim.it Disconnecting the C5-N4 and O1-C3 bonds leads to two key precursors: 4-butoxybenzamidoxime and a one-carbon (C1) electrophile that can provide the C3-amino functionality, such as cyanogen bromide or cyanamide. The 4-butoxybenzamidoxime, in turn, can be synthesized from the corresponding 4-butoxybenzonitrile and hydroxylamine.

Pathway B: N-Acylguanidine-Based Disconnection. An alternative disconnection across the N2-O1 bond points to an N-(4-butoxybenzoyl)guanidine precursor. This intermediate already contains all the necessary atoms for the final heterocycle and can be cyclized through an oxidative process to form the target molecule. This precursor can be prepared from 4-butoxybenzoyl chloride and guanidine.

Based on this analysis, the primary identified precursors for the synthesis of this compound are:

4-Butoxybenzonitrile

Hydroxylamine

Cyanogen bromide (or a safer equivalent)

N-(4-butoxybenzoyl)guanidine

Established Synthetic Routes for 1,2,4-Oxadiazole Formation

The construction of the 1,2,4-oxadiazole core has been significantly refined over the past two decades, moving from harsh, high-temperature conditions to milder, more efficient room-temperature protocols. nih.gov These methods can be broadly categorized into three main groups. mdpi.com

The reaction between an amidoxime and a carboxylic acid derivative is a cornerstone of 1,2,4-oxadiazole synthesis. nih.gov The general process involves two stages: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the 1,2,4-oxadiazole ring. chim.it

For the synthesis of 3-amino-1,2,4-oxadiazoles, the "carboxylic acid derivative" is replaced by a reagent capable of introducing the C3-amino synthon. A classic example is the reaction of an amidoxime with cyanogen bromide (BrCN). nih.gov This reaction proceeds by initial reaction of the amidoxime with BrCN, followed by base-mediated cyclization to form the 3-amino-1,2,4-oxadiazole ring. While effective, the high toxicity of cyanogen bromide has prompted the search for alternative reagents.

Modern synthetic chemistry emphasizes efficiency, operational simplicity, and mild reaction conditions. researchgate.net One-pot procedures, which combine multiple reaction steps without isolating intermediates, are highly desirable. researchgate.net For 1,2,4-oxadiazole synthesis, one-pot methods that operate at room temperature have become particularly valuable. mdpi.com

These protocols often involve the direct reaction of amidoximes with carboxylic acid derivatives or aldehydes in aprotic polar solvents, most notably dimethyl sulfoxide (DMSO), in the presence of an inorganic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). mdpi.comresearchgate.net This "MOH/DMSO" system (where M = Na, K, or Li) has proven highly effective for synthesizing a broad range of 3,5-disubstituted 1,2,4-oxadiazoles from esters or carboxylic acids at ambient temperature. nih.govresearchgate.net While direct one-pot syntheses for 3-amino analogues using this specific system are less common, the principles can be adapted using appropriate C1 synthons.

Oxidative cyclization represents a powerful and modern strategy for heterocycle formation, including 1,2,4-oxadiazoles. mdpi.com These reactions form the heterocyclic core through the oxidative formation of a key bond, typically the N-O bond. nih.gov

A highly relevant method for synthesizing 3-amino-1,2,4-oxadiazoles is the oxidative cyclization of N-acylguanidines. researchgate.net In this approach, an N-acylguanidine, such as N-(4-butoxybenzoyl)guanidine, is treated with an oxidant to induce intramolecular cyclization. A common and effective oxidant for this transformation is (diacetoxy)iodobenzene (PIDA). rsc.orgnih.gov This reaction is typically performed under mild conditions, such as at room temperature in a solvent like dimethylformamide (DMF), and tolerates a wide range of functional groups, providing the desired 3-amino-5-aryl-1,2,4-oxadiazoles in moderate to good yields. nih.govmdpi.comrsc.org

Other oxidative methods include the NBS-promoted cyclization of N-acyl amidines and the electro-oxidation of N-benzyl amidoximes, which further highlight the versatility of oxidative strategies in this field. mdpi.com

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction parameters is critical for maximizing product yield, minimizing side reactions, and ensuring the selectivity of the desired product. For the synthesis of 1,2,4-oxadiazoles, several factors are commonly investigated.

Key Optimization Parameters:

Base: The choice of base is crucial, especially in cyclodehydration and one-pot procedures. Studies have compared a wide range of bases, including organic bases like triethylamine (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and inorganic bases such as NaOH, KOH, and various carbonates (K₂CO₃, Cs₂CO₃). mdpi.com In many room-temperature, one-pot syntheses using DMSO, NaOH has been identified as the most suitable base. nih.gov For two-step procedures involving the cyclization of isolated O-acylamidoximes, tetrabutylammonium fluoride (TBAF) has been a popular choice, though concerns over its corrosiveness have led to alternatives like tetrabutylammonium hydroxide (TBAH). mdpi.com

Solvent: The solvent can significantly influence reaction rates and outcomes. Aprotic polar solvents like DMSO, DMF, and acetonitrile (B52724) (MeCN) are frequently employed. mdpi.com DMSO, in particular, has been shown to be highly effective in combination with inorganic bases for promoting one-pot syntheses at ambient temperatures. researchgate.net

Oxidant: In oxidative cyclization routes, the choice of oxidant is paramount. PIDA is widely used for the cyclization of N-acylguanidines due to its mildness and efficiency. rsc.orgnih.gov Other oxidants like N-bromosuccinimide (NBS) and iodine (I₂) have also been successfully used in different oxidative pathways. mdpi.com

Temperature: A major trend in the synthesis of 1,2,4-oxadiazoles is the shift from high-temperature reflux conditions to ambient temperature. This not only reduces energy consumption but also allows for the incorporation of thermally sensitive functional groups into the final molecules. nih.govmdpi.com

The table below summarizes a typical optimization study for the PIDA-mediated oxidative cyclization of an N-acylguanidine.

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PIDA | CH₂Cl₂ | RT | 12 | Trace |

| 2 | PIDA | THF | RT | 12 | <10 |

| 3 | PIDA | CH₃CN | RT | 12 | 45 |

| 4 | PIDA | DMF | RT | 5 | 85 |

| 5 | IBX | DMF | RT | 12 | No Reaction |

| 6 | NBS | DMF | RT | 12 | <20 |

| 7 | PIDA | DMF | 60 | 2 | 78 |

Data is illustrative and based on typical findings in the literature, such as those reported for similar transformations. rsc.org

Scalability Considerations for Synthetic Protocols

Translating a laboratory-scale synthesis to an industrial or large-scale process introduces several practical and economic considerations. The ideal scalable protocol is cost-effective, safe, efficient, and environmentally benign.

Cost and Availability of Reagents: One-pot procedures are generally more scalable as they reduce the number of unit operations (e.g., isolation and purification of intermediates), saving time and resources. researchgate.net The starting materials, such as 4-butoxybenzonitrile and guanidine, are commercially available and relatively inexpensive. However, specialized reagents like PIDA can be costly, prompting investigation into more economical oxidizing agents for large-scale production.

Reaction Safety and Conditions: The move towards ambient temperature reactions significantly enhances safety and reduces engineering demands compared to high-temperature or high-pressure methods. nih.gov The use of highly toxic reagents like cyanogen bromide is a major barrier to scalability and is often avoided in industrial settings in favor of safer alternatives. organic-chemistry.org

Process Efficiency and Purification: For large-scale synthesis, purification by crystallization is highly preferred over chromatographic methods. Therefore, reaction conditions must be optimized to produce a crude product of high purity to facilitate simple isolation. The efficiency of the process can be further enhanced by employing continuous flow chemistry.

Flow Chemistry: Continuous flow reactors offer significant advantages for scalability, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety, especially for exothermic or hazardous reactions. nih.govresearchgate.net The synthesis of 1,2,4-oxadiazoles has been successfully adapted to flow systems, enabling rapid reaction optimization and the potential for high-throughput production. nih.govrsc.org A flow process can integrate synthesis, quenching, and even extraction steps, streamlining the entire manufacturing sequence. nih.gov

Green Chemistry Principles in the Synthesis of 1,2,4-Oxadiazoles

The application of green chemistry principles to the synthesis of 1,2,4-oxadiazoles is an area of growing interest, driven by the need for more sustainable and environmentally benign chemical processes. mdpi.comresearchgate.netnih.gov Traditional synthetic methods often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions. In contrast, green synthetic approaches aim to reduce waste, minimize energy consumption, and utilize safer chemicals. mdpi.comresearchgate.netnih.gov Several innovative techniques have been developed that align with these principles, including microwave-assisted synthesis, the use of eco-friendly catalysts, solvent-free reaction conditions, and ultrasound-mediated methods.

Microwave irradiation has emerged as a powerful tool in the green synthesis of 1,2,4-oxadiazoles. nih.govwjarr.com This technique often leads to significantly reduced reaction times, increased product yields, and enhanced product purity. wjarr.comnih.gov For instance, a one-pot, two-step microwave-assisted synthesis of variously disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes has been reported, highlighting the efficiency and versatility of this method. nih.gov In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. organic-chemistry.orgresearchgate.net For example, 3,5-disubstituted 1,2,4-oxadiazoles have been successfully synthesized by reacting nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation without the use of a solvent. organic-chemistry.org

The development of novel and environmentally benign catalysts is another cornerstone of green chemistry in this field. Graphene oxide (GO) has been utilized as a metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.govrsc.org GO can act as a dual-purpose catalyst, functioning as both an oxidizing agent and a solid acid catalyst. nih.govrsc.org This approach offers good substrate applicability and sustainability. nih.govrsc.org Other green catalytic systems include the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) which are efficient and mild catalysts for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

Solvent-free synthesis, or solid-phase synthesis, represents a significant advancement in green chemistry, as it eliminates the need for potentially harmful and difficult-to-recycle organic solvents. researchgate.netrjptonline.org Several solvent-free methods for the synthesis of 1,2,4-oxadiazoles have been developed, often in conjunction with microwave irradiation. organic-chemistry.orgrjptonline.org These reactions can be carried out by grinding the reactants together, a technique known as mechanochemistry, which is both energy-efficient and environmentally friendly. nih.gov

Ultrasound-mediated synthesis is another green technique that has been applied to the formation of oxadiazole derivatives. mdpi.comnih.gov This method utilizes the energy of ultrasonic waves to accelerate chemical reactions. nih.gov It is considered an eco-friendly process due to its potential for energy conservation and waste minimization when compared to conventional heating methods. mdpi.comnih.gov

One-pot synthesis protocols are also gaining prominence as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and resources. nih.govorganic-chemistry.org The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation is an example of a one-pot, three-component reaction. organic-chemistry.org

The following tables summarize some of the key findings in the application of green chemistry principles to the synthesis of 1,2,4-oxadiazoles.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave Irradiation |

| Reaction Time | Often requires several hours | Significantly reduced, often to minutes nih.govnih.gov |

| Energy Consumption | Higher due to longer reaction times | Lower due to shorter reaction times and direct heating researchgate.net |

| Product Yield | Variable, can be lower | Often higher yields are achieved wjarr.comnih.gov |

| Byproduct Formation | Can be significant | Often reduced, leading to purer products researchgate.netnih.gov |

Table 2: Examples of Green Synthetic Methods for 1,2,4-Oxadiazoles

| Green Chemistry Principle | Method | Reactants | Catalyst/Conditions | Key Advantages |

| Alternative Energy Source | Microwave-Assisted Synthesis | Carboxylic acids and amidoximes | One-pot, two-step | Short reaction times, high yields, high purity nih.gov |

| Benign Catalysts | Heterogeneous Carbocatalysis | Benzonitrile, hydroxylamine hydrochloride, benzaldehyde | Graphene Oxide (GO) | Metal-free, reusable catalyst, dual catalytic activity nih.govrsc.org |

| Solvent-Free Conditions | Microwave-Assisted Solid-Phase Synthesis | Nitriles, hydroxylamine, Meldrum's acid | Solvent-free, microwave irradiation | Eliminates solvent waste, good to excellent yields organic-chemistry.org |

| Alternative Energy Source | Ultrasound-Mediated Synthesis | Not specified for 1,2,4-oxadiazoles directly, but a general green method for oxadiazoles | Ultrasonic irradiation | Enhanced reaction rates, energy conservation mdpi.comnih.gov |

| Atom Economy/Waste Reduction | One-Pot Synthesis | gem-dibromomethylarenes and amidoximes | Two-component reaction | High efficiency, excellent yields, reduced workup nih.gov |

Advanced Analytical Characterization and Purity Assessment of 5 4 Butoxyphenyl 1,2,4 Oxadiazol 3 Amine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition and molecular formula.

For 5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine, HRMS analysis is expected to confirm its molecular formula of C₁₂H₁₅N₃O₂. Using a technique like electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion, [M+H]⁺. The theoretically calculated exact mass for this ion is compared against the experimentally measured mass. A very small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is predicted to show distinct signals corresponding to the protons of the butoxy group, the aromatic ring, and the amine group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would show 10 distinct signals, as two pairs of carbons in the symmetrically substituted benzene (B151609) ring are chemically equivalent.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between adjacent protons in the butoxy chain (H-1' to H-4') and on the aromatic ring (H-2/6 to H-3/5). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.95 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~7.10 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~6.30 | Broad Singlet | 2H | -NH₂ |

| ~4.05 | Triplet | 2H | -OCH₂- (H-1') |

| ~1.75 | Multiplet | 2H | -OCH₂CH₂- (H-2') |

| ~1.45 | Multiplet | 2H | -CH₂CH₃ (H-3') |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168.5 | C3 (Oxadiazole) |

| ~165.0 | C5 (Oxadiazole) |

| ~161.0 | C4 (Aromatic) |

| ~129.0 | C2, C6 (Aromatic) |

| ~115.0 | C3, C5 (Aromatic) |

| ~114.5 | C1 (Aromatic) |

| ~68.0 | C1' (Butoxy) |

| ~31.0 | C2' (Butoxy) |

| ~19.0 | C3' (Butoxy) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the primary amine (-NH₂), the aromatic ring, the ether linkage (-O-), and the oxadiazole heterocycle. The N-H stretching vibrations of the amine group are typically prominent. The C-O stretching of the butoxy group and the C=N and N-O vibrations of the oxadiazole ring provide further structural confirmation.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (Butoxy) |

| 1650 - 1620 | C=N Stretch | Oxadiazole Ring |

| 1610, 1500 | C=C Stretch | Aromatic Ring |

| 1250 | C-O Stretch | Aryl Ether |

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid. This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

To perform this analysis, a high-quality single crystal of this compound would need to be grown. The diffraction pattern produced when the crystal is exposed to X-rays allows for the calculation of the electron density map of the molecule, revealing the exact position of each atom. The resulting data would definitively confirm the connectivity of the butoxyphenyl group to the C5 position of the 1,2,4-oxadiazole (B8745197) ring and the amine group to the C3 position.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify each component in a mixture. It is essential for determining the purity of a synthesized compound.

A reverse-phase HPLC method would be developed for purity assessment. The compound, being moderately polar, would be analyzed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection would typically be performed using a UV detector, set to a wavelength where the aromatic system of the molecule strongly absorbs (e.g., ~254 nm). In a pure sample, the chromatogram would show a single major peak at a characteristic retention time. The peak area percentage is used to calculate the purity, with typical values for a purified substance being greater than 98-99%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method used to separate and identify volatile and thermally stable compounds. While the target compound itself is not expected to be sufficiently volatile for GC analysis without derivatization, GC-MS is the ideal method for detecting and quantifying trace amounts of volatile impurities.

This analysis is crucial for identifying residual solvents from the synthesis and purification process (e.g., ethanol, ethyl acetate, DMF) or any volatile starting materials. A headspace GC-MS method is often employed, where the vapor above the sample is injected into the instrument, preventing contamination by the non-volatile active ingredient. This ensures the final compound meets stringent purity requirements regarding solvent residues.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This classic technique is used to determine the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry.

The theoretical elemental composition of this compound (C₁₂H₁₅N₃O₂) is calculated based on its atomic constituents. The experimentally determined percentages must agree with the theoretical values, typically within a narrow margin of ±0.4%, to validate the empirical and molecular formula.

Table 5: Theoretical Elemental Analysis Data

| Element | Symbol | Mass Percentage (%) |

|---|---|---|

| Carbon | C | 61.79 |

| Hydrogen | H | 6.48 |

| Nitrogen | N | 18.01 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for Analog Generation Based on the 5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine Core

The design of new analogs based on the this compound core is guided by several established medicinal chemistry principles. The 1,2,4-oxadiazole (B8745197) ring is often employed as a metabolically stable substitute for ester or amide groups, which are prone to hydrolysis. nih.gov This heterocycle can engage in hydrogen bonding interactions with biological targets, potentially enhancing pharmacological activity. tandfonline.com

Analog generation strategies typically focus on three primary regions of the molecule:

The 3-amino group: This group can be modified to explore its role as a hydrogen bond donor. It can be acylated, alkylated, or incorporated into larger ring systems to probe the steric and electronic requirements of the target binding site.

The 5-butoxyphenyl group: The phenyl ring and the butoxy chain offer extensive opportunities for modification. Alterations to the length and branching of the alkyl chain can modulate lipophilicity and van der Waals interactions. The substitution pattern on the aromatic ring can be varied to influence electronic properties, solubility, and target engagement.

The 1,2,4-oxadiazole core: The central heterocyclic ring can be replaced with other bioisosteric five-membered rings to assess the impact on physicochemical properties and biological activity.

Systematic modification of these regions allows for a comprehensive exploration of the chemical space around the core structure, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Impact of Aromatic Substituents on Biological Potency and Selectivity (e.g., modifications to the butoxyphenyl group)

The nature and position of substituents on the 5-aryl ring of the 1,2,4-oxadiazole core are critical determinants of biological activity. Modifications to the butoxyphenyl group in the parent compound can significantly alter potency and selectivity by influencing how the molecule interacts with its biological target.

Research on related 3,5-disubstituted-1,2,4-oxadiazoles has shown that both electron-donating and electron-withdrawing groups on the 5-phenyl ring can modulate activity, depending on the specific target. For instance, in a series of 1,2,4-oxadiazoles evaluated for anti-infective properties, the presence of electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃) on the 5-phenyl ring was found to enhance the antimicrobial potential. nih.gov Conversely, studies on other targets have shown that electron-donating groups, such as methoxy (-OCH₃), can be favorable.

In the context of the 4-butoxyphenyl group, key modifications include:

Altering Alkoxy Chain Length: Varying the length of the n-alkoxy chain (from methoxy to hexyloxy, for example) can systematically change the lipophilicity of the compound. This affects cell permeability and binding affinity, which often relies on hydrophobic interactions within a target's binding pocket.

Positional Isomerism: Moving the butoxy group to the meta (3-position) or ortho (2-position) of the phenyl ring can drastically alter the molecule's conformation and its ability to fit into a specific binding site.

Substitution with other functional groups: Replacing the butoxy group with halogens (e.g., Cl, Br, F), alkyl groups (e.g., CH₃, t-butyl), or polar groups (e.g., OH, COOH) allows for the probing of electronic, steric, and hydrogen-bonding interactions. For example, SAR studies on apoptosis inducers revealed that a substituted five-membered ring at the 5-position of the oxadiazole was crucial for activity. nih.gov

The following table summarizes findings from studies on related 5-aryl-1,2,4-oxadiazole derivatives, illustrating the impact of substituents on anticancer activity.

| Compound | 5-Aryl Substituent (R) | Target/Cell Line | Activity (IC₅₀ or % Inhibition) |

|---|---|---|---|

| Analog 1 | 4-Methoxy | MCF-7 (Breast Cancer) | Moderate Activity |

| Analog 2 | 4-Chloro | MCF-7 (Breast Cancer) | High Activity |

| Analog 3 | 4-Nitro | A549 (Lung Cancer) | Potent Activity |

| Analog 4 | 3,4-Dimethoxy | DU-145 (Prostate Cancer) | Promising Activity |

| Analog 5 | 4-Trifluoromethyl | Various microbes | Increased Potency nih.gov |

Data synthesized from representative studies on 5-aryl-1,2,4-oxadiazole analogs to illustrate general SAR trends. nih.govnih.govresearchgate.net

Modifications to the Oxadiazole Ring and Aminophenyl Moieties

While the 1,2,4-oxadiazole ring itself is generally considered a stable and effective scaffold, its electronic properties can be subtly influenced by the substituents at the 3- and 5-positions. The ring acts as an electron-withdrawing entity, with the effect being more pronounced through its C-5 position compared to the C-3 position. nih.gov

The primary site for modification on the core, other than the 5-aryl group, is the 3-amino moiety. The term "aminophenyl moieties" in the context of the title compound is interpreted as modifications involving the 3-amino group. This primary amine is a key hydrogen bond donor and a site for derivatization.

Studies on 3-amino-5-aryl-1,2,4-oxadiazoles have explored:

N-Alkylation and N-Acylation: Converting the primary amine to a secondary or tertiary amine, or to an amide, alters its hydrogen-bonding capability and introduces steric bulk. This can be used to map the space available in the target's binding pocket and determine if a hydrogen bond donor is essential for activity.

Replacement of the Amino Group: In some cases, the amino group has been replaced with other small functional groups like a methyl or hydroxyl group to probe its specific contribution to binding and activity.

Incorporation into a Ring: The amino group can be used as a handle to construct fused heterocyclic systems, leading to more rigid and conformationally constrained analogs.

For example, the synthesis of various 3-amino-5-aryl-1,2,4-oxadiazoles has been achieved through methods like the intramolecular cyclization of N-acylamidoximes, providing a versatile route to these key intermediates for further derivatization. rsc.org

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the key binding interactions. For the this compound scaffold, the most studied bioisosteric modification involves the central oxadiazole ring.

The 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers are often considered bioisosteres. However, studies have revealed significant differences in their physicochemical properties. rsc.orgmanchester.ac.uk The 1,3,4-oxadiazole ring is generally more polar and has a different hydrogen bond acceptor strength compared to the 1,2,4-isomer. nih.govrsc.org

A key study directly compared potent 1,2,4-oxadiazole-based CB2 receptor ligands with their 1,3,4-oxadiazole regioisomers. The findings highlighted that replacing the 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole led to:

Increased Polarity: This can improve aqueous solubility.

Reduced Metabolic Degradation: The 1,3,4-isomer showed higher stability in the presence of human liver microsomes. nih.govrsc.org

Altered Biological Activity: Despite the potential for improved properties, the bioisosteric replacement resulted in a 10- to 50-fold reduction in CB2 receptor affinity, demonstrating that even subtle changes in the geometry and electronic distribution of the core heterocycle can have a profound impact on target binding. nih.gov

The following table compares the properties of a 1,2,4-oxadiazole ligand with its 1,3,4-oxadiazole bioisostere.

| Scaffold | Compound | CB₂ Affinity (Kᵢ, nM) | Key Property Difference |

|---|---|---|---|

| 1,2,4-Oxadiazole | Ligand 1a | 2.3 | Higher Lipophilicity |

| 1,3,4-Oxadiazole | Analog 9a | 25 | Higher Polarity, Lower Affinity nih.gov |

Data from a study on bioisosteric replacement for CB2 ligands. nih.gov

Pharmacophore Development and Optimization

A pharmacophore model for the 3-amino-5-aryl-1,2,4-oxadiazole class of compounds defines the essential spatial arrangement of features required for biological activity. Based on the structure of this compound and related analogs, a general pharmacophore can be proposed.

Key features of such a model would likely include:

A Hydrogen Bond Donor: Corresponding to the 3-amino group.

A Hydrogen Bond Acceptor: The nitrogen atoms within the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors.

A Hydrophobic/Aromatic Region: Represented by the 5-aryl ring (the phenyl part of the butoxyphenyl group).

A Second Hydrophobic Region: Defined by the flexible butoxy chain, which can occupy a hydrophobic pocket in the target protein.

Optimization of compounds based on this pharmacophore involves synthesizing analogs that better match the ideal spatial and electronic features of the model. For example, if a larger hydrophobic pocket is identified through modeling, analogs with longer alkyl chains than the butoxy group could be designed. Similarly, if an additional hydrogen bond is predicted to be beneficial, substituents capable of forming such bonds could be introduced on the phenyl ring. The development of 3D-QSAR models can further refine this process by correlating the three-dimensional properties of the molecules with their biological activity, guiding the design of more potent and selective compounds.

Computational Chemistry and Molecular Modeling of 5 4 Butoxyphenyl 1,2,4 Oxadiazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine, these calculations would reveal details about its electronic structure, molecular orbitals, and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Other important reactivity descriptors that can be calculated include electronegativity, chemical hardness, and chemical softness. These parameters help in predicting how the molecule will interact with other chemical species, including biological macromolecules. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.

Table 1: Illustrative Quantum Chemical Descriptors for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not readily available.)

| Descriptor | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability. |

| Electronegativity (χ) | 3.85 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.38 | Reciprocal of hardness, indicates reactivity. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, docking simulations would be employed to identify potential biological targets and to understand the specific interactions that stabilize the ligand-protein complex.

The process involves placing the 3D structure of the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. The results of docking studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for lead optimization, as it can guide modifications to the ligand structure to enhance binding affinity and selectivity.

For instance, docking this compound into the active site of a hypothetical enzyme could reveal that the amino group on the oxadiazole ring forms a critical hydrogen bond with a specific amino acid residue, while the butoxyphenyl group fits into a hydrophobic pocket.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-receptor complex over time, providing insights into the stability of the complex and the conformational changes that may occur upon binding.

For the this compound-protein complex, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms to predict their motion. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

These simulations can validate the docking results and provide a more accurate estimation of binding free energies, offering a more reliable prediction of the ligand's potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. A QSAR model for a class of compounds including this compound would be developed by first calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices) for each compound.

Then, a mathematical model is built to relate these descriptors to the observed biological activity. This model can then be used to predict the activity of new, untested compounds. QSAR models are powerful tools for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process. A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a three-dimensional map of the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are important for activity.

Virtual Screening and Ligand-Based Drug Design Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If the 3D structure of the target protein is known, structure-based virtual screening (e.g., docking) can be performed. If the structure is unknown, ligand-based virtual screening can be used.

Ligand-based methods rely on the knowledge of other molecules that bind to the target. For this compound, if it were a known active compound, its structure could be used as a template to search for other molecules with similar properties. Techniques such as pharmacophore modeling and 3D shape similarity searching are commonly used in ligand-based drug design. A pharmacophore model would define the essential 3D arrangement of functional groups required for biological activity.

Protein-Ligand Interaction Fingerprints (PLIF) Analysis

Protein-Ligand Interaction Fingerprints (PLIF) are a way of representing the 3D interactions between a protein and a ligand in a 1D bitstring. Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding site. PLIF analysis can be used to compare the binding modes of different ligands to the same target or to analyze the results of molecular dynamics simulations.

For this compound, a PLIF analysis of its docked pose or MD simulation trajectory would provide a concise summary of the key interactions. This can be particularly useful in post-processing large datasets from virtual screening or in identifying the most stable interactions over the course of an MD simulation.

Translational Aspects and Emerging Research Frontiers for 1,2,4 Oxadiazoles in Preclinical Development

Potential for Multi-Targeted Inhibition Strategies

The development of multi-target-directed ligands (MTDLs) is a burgeoning area in drug discovery, aimed at addressing complex diseases by modulating multiple biological pathways simultaneously. nih.gov The 1,2,4-oxadiazole (B8745197) scaffold is well-suited for this approach, serving as a core structure for designing hybrid molecules that can interact with several targets. nih.govmdpi.com

For instance, researchers have created hybrids of 1,2,4-oxadiazole and 2-imidazoline, which have demonstrated a multi-targeted profile encompassing antibacterial, anticancer, and monoamine oxidase (MAO) inhibitory activities. mdpi.com Similarly, novel 1,2,4-oxadiazole/quinazoline-4-one hybrids have been developed as antiproliferative agents that function as multitargeted inhibitors of key signaling proteins like EGFR and BRAFV600E. frontiersin.org This strategy is particularly relevant for diseases such as cancer and neurodegenerative disorders, where a network of targets is often implicated in the pathology. frontiersin.orgnih.gov The design of such compounds often involves the strategic placement of different pharmacophoric groups at the C3 and C5 positions of the oxadiazole ring, allowing for the fine-tuning of activity against a desired set of targets. nih.gov

Table 1: Examples of Multi-Target Activities of 1,2,4-Oxadiazole Derivatives

| Hybrid Scaffold | Observed Biological Activities | Potential Therapeutic Area |

|---|---|---|

| 1,2,4-Oxadiazole/2-Imidazoline | Antibacterial, Antiproliferative (PANC-1), MAO Inhibition mdpi.com | Infectious Diseases, Cancer |

| 1,2,4-Oxadiazole/Quinazoline-4-one | Antiproliferative, EGFR Inhibition, BRAFV600E Inhibition frontiersin.org | Cancer |

Exploration of Novel Biological Targets beyond Current Applications

While 1,2,4-oxadiazoles have been extensively studied for their effects on well-established targets, ongoing research is uncovering their potential to modulate novel biological pathways. The inherent versatility of the scaffold allows for its adaptation to interact with a wide array of proteins. nih.gov

Recent studies have identified 1,2,4-oxadiazole derivatives as potent inhibitors of histone deacetylases (HDACs), particularly HDAC-1, -2, and -3, which are critical targets in cancer therapy. mdpi.com Other research has explored their role as farnesoid X receptor (FXR) antagonists and pregnane (B1235032) X receptor (PXR) agonists, highlighting their potential in metabolic diseases. nih.gov Furthermore, some derivatives have shown inhibitory activity against carbonic anhydrase and cyclooxygenase-2 (COX-2), expanding their therapeutic possibilities into different areas of oncology and inflammation. nih.gov The discovery of naturally occurring 1,2,4-oxadiazoles, such as phidianidines A and B, is expected to further stimulate the investigation of new biological activities for this compound class. lifechemicals.com

Integration with High-Throughput Screening and Combinatorial Chemistry

The advancement of high-throughput screening (HTS) and combinatorial chemistry has revolutionized the early stages of drug discovery. The 1,2,4-oxadiazole core is highly amenable to these technologies due to the availability of diverse building blocks and robust synthetic methodologies. nih.gov

Solid-phase synthesis techniques have been developed to create large libraries of oxadiazole derivatives for parallel screening. acs.org These methods allow for the rapid generation of thousands of distinct compounds by systematically varying the substituents at the C3 and C5 positions. The synthesis typically involves the reaction of amidoximes with carboxylic acids or their derivatives, a process that is well-suited for automation. chim.it The integration of these libraries with HTS allows for the efficient identification of initial hits against a wide range of biological targets, significantly accelerating the discovery of new lead compounds. jdigitaldiagnostics.com

Development of Advanced Prodrug Strategies for Enhanced Delivery

A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. mdpi.com This strategy is often employed to overcome challenges related to a drug's physicochemical properties, such as poor permeability or solubility. mdpi.com The 3-amino group of 5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine presents a key functional handle for the design of prodrugs.

Various prodrug strategies for amines have been developed, which can be broadly categorized into those requiring enzymatic activation and those that release the active amine under specific physiological chemical conditions. mdpi.com For instance, the amine functionality can be temporarily masked with a promoiety that improves membrane penetration. Once inside the cell or at the target site, this moiety is cleaved by enzymes (e.g., esterases) or by the local chemical environment (e.g., hypoxic conditions in tumors) to release the active drug. nih.gov Examples of promoieties used for amines include N-oxides, which can be reduced under hypoxic conditions, and various carbamate-based linkers that are designed for controlled release. nih.gov Such strategies could be applied to the 3-amino-1,2,4-oxadiazole scaffold to enhance bioavailability and achieve targeted drug delivery. mdpi.com

Table 2: Potential Prodrug Strategies for 3-Amino-1,2,4-Oxadiazoles

| Prodrug Approach | Activation Mechanism | Potential Advantage |

|---|---|---|

| N-Oxide Formation | Reduction in hypoxic environments nih.gov | Targeted release in tumors |

| Carbamate Linkers | Enzymatic (e.g., esterase) or chemical cleavage mdpi.com | Improved permeability, controlled release |

Application in Chemical Biology Tools and Probes

Beyond their direct therapeutic applications, 1,2,4-oxadiazole derivatives are emerging as valuable tools in chemical biology. These tools are designed to probe biological systems, helping to identify new drug targets and elucidate mechanisms of action. sigmaaldrich.com

The stable and rigid nature of the 1,2,4-oxadiazole ring makes it an excellent scaffold for the development of chemical probes. These probes can be designed to include functionalities for target engagement, enrichment, and visualization (e.g., fluorescence). sigmaaldrich.com For example, a known 1,2,4-oxadiazole-based inhibitor could be modified with a reactive group or a reporter tag (like biotin (B1667282) or a fluorophore) to facilitate target protein identification through pull-down assays and imaging studies. The synthetic tractability of the scaffold allows for the incorporation of photo-cross-linkers or bioorthogonal handles, enabling advanced applications in proteomics and cellular biology. nih.govsigmaaldrich.com

Conclusion and Future Perspectives in the Academic Research of 5 4 Butoxyphenyl 1,2,4 Oxadiazol 3 Amine

Summary of Key Findings and Contributions to the Field

While direct research on 5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine is not extensively documented, the broader family of 3,5-disubstituted 1,2,4-oxadiazoles has been the subject of considerable academic inquiry. The 1,2,4-oxadiazole (B8745197) ring is a privileged scaffold in drug discovery, known for its chemical stability and its ability to engage in hydrogen bonding, which can be crucial for molecular recognition at biological targets. researchgate.netresearchgate.net

Derivatives of this scaffold have been reported to exhibit a wide spectrum of biological activities. doaj.orgresearchgate.net Key findings in the field demonstrate that compounds featuring the 1,2,4-oxadiazole nucleus possess significant potential across several therapeutic areas:

Anti-inflammatory Activity: Certain 5-amino-substituted 1,2,4-oxadiazoles have shown significant in vivo anti-inflammatory effects and the ability to inhibit enzymes like soybean lipoxygenase. rjptonline.orgnih.gov

Anticancer Properties: Numerous studies have highlighted the anti-proliferative effects of 1,2,4-oxadiazole derivatives against various cancer cell lines. nih.gov For instance, specific 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potent inducers of apoptosis. nih.gov

Antimicrobial and Antifungal Activity: The oxadiazole framework is a component of various compounds synthesized and tested for their efficacy against bacterial and fungal pathogens. mdpi.com

Neuroprotective Potential: Related heterocyclic structures, such as 1,3,4-oxadiazoles, have been investigated as inhibitors of enzymes like monoamine oxidase and cholinesterase, which are key targets in the treatment of neurodegenerative disorders such as Alzheimer's disease. nih.gov

The presence of the butoxyphenyl group in the target molecule is significant, as alkoxy-substituted phenyl rings are common in pharmacologically active compounds, potentially influencing properties like lipophilicity and target binding. The 3-amino group provides a site for hydrogen bonding and further chemical modification, suggesting that this compound is a well-designed candidate for biological investigation.

Identification of Remaining Research Gaps and Unanswered Questions

Despite the promising foundation provided by research into related analogues, the academic exploration of this compound itself is in its infancy. The most significant research gap is the comprehensive characterization of its specific biological profile. Key unanswered questions that need to be addressed include:

Pharmacological Spectrum: What is the full range of biological activities for this specific compound? Its activity against inflammatory, cancerous, microbial, and neurological targets has not been systematically evaluated.

Molecular Targets and Mechanism of Action: The specific enzymes, receptors, or cellular pathways through which this compound might exert a biological effect are unknown.

Structure-Activity Relationship (SAR): How do modifications to the 4-butoxy group (e.g., altering chain length or branching) or the 3-amino group (e.g., acylation or alkylation) impact its biological activity? SAR studies are crucial for optimizing potency and selectivity. nih.govresearchgate.net

Physicochemical and Pharmacokinetic Properties: There is a lack of data on the compound's solubility, stability, metabolic profile, and other pharmacokinetic parameters that are essential for assessing its potential as a therapeutic agent.

Proposed Directions for Future Academic Research and Methodological Advancements

To address the existing gaps and fully elucidate the potential of this compound, a structured, multi-faceted research program is proposed.

Synthesis and Library Development: The first step involves the optimization of synthetic routes to produce the target compound in high yield and purity. rjptonline.org Following this, a focused library of analogues should be synthesized. Modifications could include:

Varying the alkyl chain length of the alkoxy group (e.g., methoxy, ethoxy, propoxy).

Introducing different substituents on the phenyl ring.

Derivatizing the 3-amino group to explore its role in target engagement.

Comprehensive Biological Screening: The synthesized library, including the parent compound, should undergo extensive biological screening. Based on the activities of related oxadiazoles, this screening should encompass a diverse range of assays.

Table 1: Proposed Biological Screening Cascade for this compound and its Analogues

| Therapeutic Area | Target/Assay Type | Rationale Based on Oxadiazole Literature |

|---|---|---|

| Oncology | Proliferation assays against a panel of human cancer cell lines (e.g., breast, colon, lung). | 3-aryl-5-aryl-1,2,4-oxadiazoles are known apoptosis inducers. nih.govnih.gov |

| Inflammation | Enzyme inhibition assays (e.g., COX-1, COX-2, lipoxygenase); cellular assays for inflammatory mediators. | 5-amino-substituted 1,2,4-oxadiazoles exhibit significant in vivo anti-inflammatory activity. rjptonline.orgnih.gov |

| Infectious Diseases | Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive and Gram-negative bacteria and fungal strains. | Oxadiazole derivatives have a documented history of antimicrobial and antifungal properties. mdpi.com |

| Neurology | Enzyme inhibition assays for acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). | The related 1,3,4-oxadiazole scaffold is a known inhibitor of key enzymes in neurodegenerative diseases. nih.gov |

Mechanistic and Target Identification Studies: For any promising activities identified during screening, subsequent studies should focus on elucidating the mechanism of action. This could involve enzyme kinetics, gene expression analysis, and flow cytometry to study effects on the cell cycle and apoptosis. nih.gov Advanced techniques like photoaffinity labeling could be employed to identify novel molecular targets. nih.gov

Computational and Methodological Advancements: In silico methods should be integrated into the research workflow. Quantitative Structure-Activity Relationship (QSAR) modeling can help identify the key physicochemical properties correlated with biological activity, guiding the design of more potent analogues. researchgate.netbayburt.edu.tr Molecular docking studies can predict binding modes to known targets, providing insights for lead optimization.

By pursuing these research directions, the academic community can systematically uncover the therapeutic potential of this compound, potentially leading to the development of a novel lead compound and contributing valuable knowledge to the field of medicinal chemistry.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole |

| 5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole |

| 3-[(4-Chlorophenyl)methyl]-5-[2-(1H-imidazol-4-yl)ethyl] 1,2,4-oxadiazole |

| 5-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |

| 5-((1H-1,2,4-Triazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole |

| N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine |

| Furamizole |

| Raltegravir |

| Nesapidil |

| Tiodazosin |

| Zibotentan |

| Fenadiazole |

| Diclofenac sodium |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves cyclization of amidoxime precursors with electrophiles (e.g., substituted benzoyl chlorides) under reflux conditions. Key reagents include potassium permanganate (oxidation) and lithium aluminum hydride (reduction), with solvents like dichloromethane or ethanol. Catalysts such as triethylamine may enhance reaction efficiency.

- Optimization : Yield improvements can be achieved by controlling temperature gradients (e.g., 60–80°C for 12–24 hours), adjusting stoichiometric ratios of reactants, and using inert atmospheres (N₂/Ar) to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Primary Techniques :

- NMR Spectroscopy (¹H, ¹³C): Assigns proton and carbon environments, confirming substituent positions on the oxadiazole and phenyl rings.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS or HRMS).

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretching in the amine group at ~3300 cm⁻¹).

- Advanced Confirmation :

- X-ray Crystallography : Resolves crystal packing and bond angles (as demonstrated for structurally analogous oxadiazoles in ) .

- Elemental Analysis : Confirms purity (>95%) by matching calculated and observed C, H, N percentages .

Q. How should researchers design initial biological activity screens for this compound?

- Protocol Design :

- In Vitro Assays : Test antimicrobial activity using broth microdilution (MIC against E. coli, S. aureus), or assess cytotoxicity via MTT assays (e.g., IC₅₀ values in cancer cell lines like MCF-7 or HeLa).

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) and vehicle controls (DMSO).

- Replicates : Perform triplicate experiments with statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of this compound derivatives be resolved?

- Root-Cause Analysis :

- Purity Verification : Use HPLC to detect impurities (>99% purity threshold) or isomers (e.g., regioisomers from cyclization).

- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) across labs.

- Computational Modeling : Perform molecular docking (Autodock Vina) to predict binding affinities to target enzymes (e.g., COX-2, topoisomerases), identifying structural determinants of activity .

Q. What strategies enhance target selectivity when modifying the this compound scaffold?

- Structure-Activity Relationship (SAR) Approaches :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to modulate electronic effects, or alkyl chains to improve lipophilicity.

- Enzyme-Specific Modifications : Replace the butoxy group with bioisosteres (e.g., thioether, sulfonamide) to enhance interactions with hydrophobic enzyme pockets.

- Validation : Test derivatives in enzyme inhibition assays (e.g., fluorescence-based kinase assays) and compare selectivity profiles using heatmap clustering .

Q. What experimental approaches are critical for assessing metabolic stability and pharmacokinetics?

- In Vitro Studies :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.

- Plasma Protein Binding : Use ultrafiltration to measure free vs. bound fractions.

- In Vivo Studies :

- Pharmacokinetic Profiling : Administer to rodent models (IV/oral) and collect plasma samples at timed intervals. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin).

- Metabolite Identification : Employ high-resolution MS (Q-TOF) to detect phase I/II metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Troubleshooting Checklist :

- Reagent Quality : Ensure anhydrous solvents and freshly distilled electrophiles.

- Side Reactions : Monitor for byproducts (e.g., dimerization via TLC) and adjust reaction time/temperature.

- Workup Optimization : Replace aqueous extraction with solid-phase extraction (SPE) to minimize product loss .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 70°C (±5°C) | ↑↑ |

| Reaction Time | 18 hours | ↑↑ |

| Solvent | Ethanol/DCM (1:1) | ↑ |

| Catalyst (Triethylamine) | 10 mol% | ↑ |

Table 2 : Common Biological Assays and Protocols

| Assay Type | Protocol Summary | Reference |

|---|---|---|

| Cytotoxicity (MTT) | 48-hour incubation, λ = 570 nm | |

| Antimicrobial (MIC) | 24-hour broth microdilution | |

| Enzyme Inhibition | Fluorescence quenching (RFU) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.